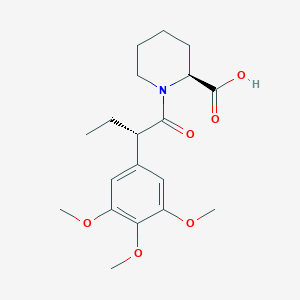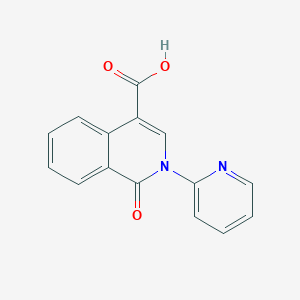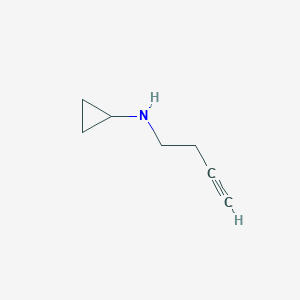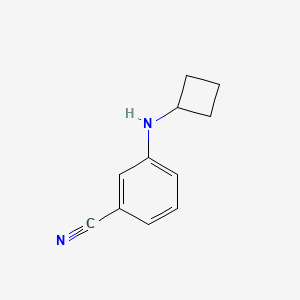![molecular formula C15H22N4 B1453615 6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile CAS No. 1389935-19-6](/img/structure/B1453615.png)
6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
A study by Bogdanowicz et al. (2013) explored the synthesis of novel 4-Pyrrolidin-3-cyanopyridine derivatives, including 6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile. The synthesized compounds were evaluated for their antibacterial activity against various aerobic and anaerobic bacteria. The results showed that certain derivatives exhibited significant antibacterial properties with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, suggesting potential applications in addressing bacterial infections (Bogdanowicz et al., 2013).
Molecular Docking and Antimicrobial Activity
Flefel et al. (2018) conducted a study on pyridine and fused pyridine derivatives, including 6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile, synthesizing a series of novel compounds. These compounds underwent in silico molecular docking screenings towards a target protein, revealing moderate to good binding energies. The study demonstrated the compounds' potential antimicrobial and antioxidant activity, indicating their possible application in the development of new therapeutic agents (Flefel et al., 2018).
Spectroscopic Investigations and Pharmaceutical Importance
Kumar et al. (2020) carried out a comprehensive study on a synthetic analog of the biologically relevant 4H-pyran motif, including 6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile. The research included spectral and structural investigations, with quantum chemical computations and molecular docking studies. The findings underscored the compound's pharmaceutical significance, especially in the context of drug discovery (Kumar et al., 2020).
Catalytic Applications in Organic Transformations
A study by Lu et al. (2008) designed a copper(II) complex incorporating a 6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile moiety, demonstrating its catalytic efficacy in the aerobic oxidation of primary alcohols. The complex showcased significant catalytic activity, transforming benzyl alcohol to benzaldehyde and other alcohols to their corresponding aldehydes. This study points to the potential utility of such complexes in facilitating organic transformations, making them valuable tools in synthetic chemistry (Lu et al., 2008).
Propiedades
IUPAC Name |
6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4/c1-14(2)7-12(8-15(3,4)19-14)18-13-6-5-11(9-16)10-17-13/h5-6,10,12,19H,7-8H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWSZCALJFONJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC2=NC=C(C=C2)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1453532.png)

![7-(2-hydroxyethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B1453534.png)

![[1-(Prop-2-en-1-yl)cyclopentyl]methanol](/img/structure/B1453540.png)



![2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1453544.png)



![{[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]methyl}methylamine](/img/structure/B1453551.png)
